molecular formula C17H16N2O2S B3001661 4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952812-66-7

4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B3001661
CAS RN: 952812-66-7
M. Wt: 312.39
InChI Key: DFFGCSAJZLCIRS-UHFFFAOYSA-N
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Description

The compound "4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one" is a derivative of the dihydroquinoxaline class, which is a group of nitrogen-containing heterocycles. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related dihydroquinoxaline derivatives has been reported in the literature. For instance, fluorinated 1-benzoyl-3,4-dihydroisoquinolines, which share a similar structural motif to the compound , can be synthesized from fluorinated [2-(o-alkynylphenyl)ethyl]amines through a one-pot procedure involving hydroamination followed by Pd-catalyzed oxidation . Although the exact synthesis of "this compound" is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of dihydroquinoxaline derivatives is characterized by a bicyclic system containing nitrogen atoms. The crystal structure of a related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, reveals intramolecular contacts between nitrogen atoms and hydroxyl groups, as well as intermolecular hydrogen bonding that influences molecular packing . These structural features are important for the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Dihydroquinoxaline derivatives undergo various chemical reactions. For example, 3-benzoyl-1,2-dihydroquinoxalin-2-one can react with hydrazine and thiosemicarbazide to yield hydrazones and thiosemicarbazones, respectively. These compounds can further undergo intramolecular cyclocondensation to form flavazoles . The ethylthio group in "this compound" suggests that it may participate in similar reactions, potentially acting as a nucleophile or leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinoxaline derivatives are influenced by their molecular structure. The presence of substituents on the benzoyl and quinoxaline moieties can affect the compound's solubility, melting point, and stability. The intermolecular hydrogen bonds observed in related compounds suggest that "this compound" may also exhibit specific solubility characteristics in different solvents, which could be relevant for its application in chemical syntheses or pharmaceutical formulations .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its reactivity, potential applications (for example, in medicinal chemistry or materials science), and methods for its efficient synthesis .

properties

IUPAC Name

4-(3-ethylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-22-13-7-5-6-12(10-13)17(21)19-11-16(20)18-14-8-3-4-9-15(14)19/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFGCSAJZLCIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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